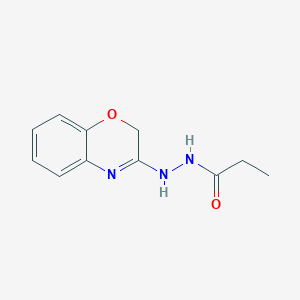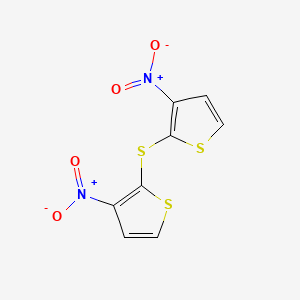
2,2'-Sulfanediylbis(3-nitrothiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfanediylbis(3-nitrothiophene) is an organic compound with the molecular formula C8H4N2O4S3 It consists of two thiophene rings connected by a sulfur atom, with each ring bearing a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(3-nitrothiophene) typically involves the reaction of 3-nitrothiophene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently reacts with another molecule of 3-nitrothiophene to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for 2,2’-Sulfanediylbis(3-nitrothiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 2,2’-Sulfanediylbis(3-nitrothiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the thiophene rings.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2,2’-Sulfanediylbis(3-nitrothiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 2,2’-Sulfanediylbis(3-nitrothiophene) and its derivatives involves interactions with various molecular targets. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfur atom in the compound can also form bonds with metal ions, influencing its activity in biological systems .
類似化合物との比較
- 2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
- 2,2’-Oxybis(benzene-1,4-diylsulfanediyl)diethanol
- 2,2’-Sulfanediylbis(benzene-1,4-diylsulfanediyl)diethanol
Comparison: Compared to these similar compounds, 2,2’-Sulfanediylbis(3-nitrothiophene) is unique due to the presence of nitro groups on the thiophene rings. This structural feature imparts distinct electronic properties and reactivity, making it suitable for specific applications in materials science and medicinal chemistry .
特性
CAS番号 |
79929-20-7 |
|---|---|
分子式 |
C8H4N2O4S3 |
分子量 |
288.3 g/mol |
IUPAC名 |
3-nitro-2-(3-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-15-7(5)17-8-6(10(13)14)2-4-16-8/h1-4H |
InChIキー |
MFRCXZWQGBQBNX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1[N+](=O)[O-])SC2=C(C=CS2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
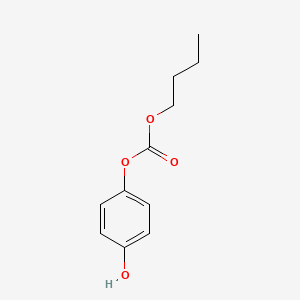
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
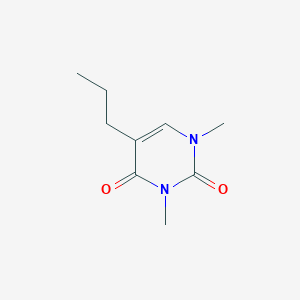
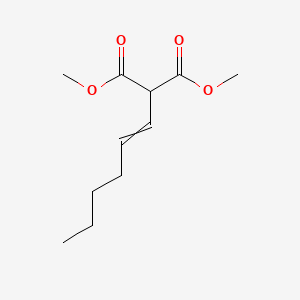
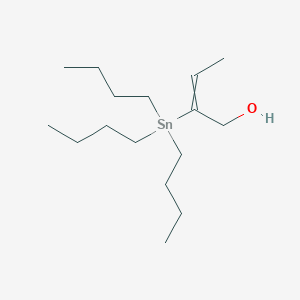
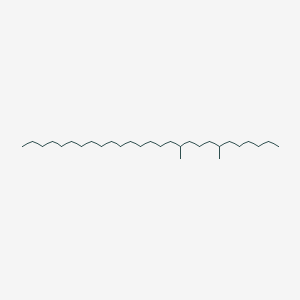
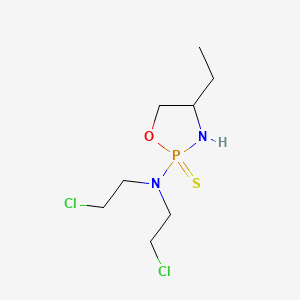
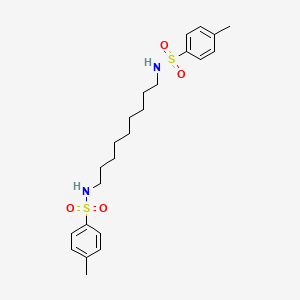
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
